molecular formula C20H22ClN3O4 B11096398 (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11096398
M. Wt: 403.9 g/mol
InChI Key: RDCWSLKFXKRPLM-YDZHTSKRSA-N
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Description

(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, which is known for its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is then reacted with 3-chloro-4-methylphenyl isocyanate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinylidene group could play a crucial role in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}propanamide
  • (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}pentanamide

Uniqueness

Compared to similar compounds, (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide may exhibit unique reactivity due to the specific positioning of its functional groups. This can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22ClN3O4

Molecular Weight

403.9 g/mol

IUPAC Name

N-[(E)-[4-(3-chloro-4-methylanilino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide

InChI

InChI=1S/C20H22ClN3O4/c1-12-5-6-14(10-17(12)21)22-19(25)9-13(2)23-24-20(26)16-8-7-15(27-3)11-18(16)28-4/h5-8,10-11H,9H2,1-4H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

RDCWSLKFXKRPLM-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)OC)OC)/C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)OC)OC)C)Cl

Origin of Product

United States

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